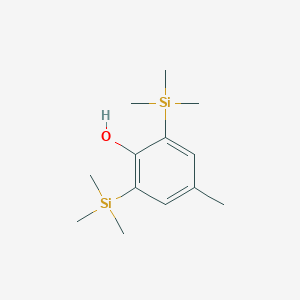
4-Methyl-2,6-bis(trimethylsilyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-bis(trimethylsilyl)phenol is an organosilicon compound with the molecular formula C₁₃H₂₄OSi₂. It is characterized by the presence of two trimethylsilyl groups attached to a phenol ring, which also contains a methyl group at the 4-position. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(trimethylsilyl)phenol typically involves the reaction of 4-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
4-Methyl-2,6-bis(trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halides and nucleophiles are used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Substitution: Various substituted phenols.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
科学的研究の応用
4-Methyl-2,6-bis(trimethylsilyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2,6-bis(trimethylsilyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, while the trimethylsilyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and affect cellular processes .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
4-Methyl-2,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of trimethylsilyl groups.
Uniqueness
4-Methyl-2,6-bis(trimethylsilyl)phenol is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
18033-63-1 |
|---|---|
分子式 |
C13H24OSi2 |
分子量 |
252.50 g/mol |
IUPAC名 |
4-methyl-2,6-bis(trimethylsilyl)phenol |
InChI |
InChI=1S/C13H24OSi2/c1-10-8-11(15(2,3)4)13(14)12(9-10)16(5,6)7/h8-9,14H,1-7H3 |
InChIキー |
LNKMYHJIANOPBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)[Si](C)(C)C)O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
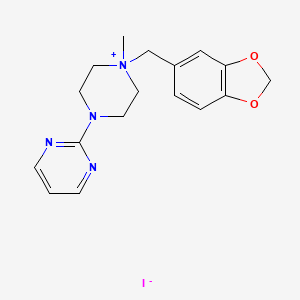

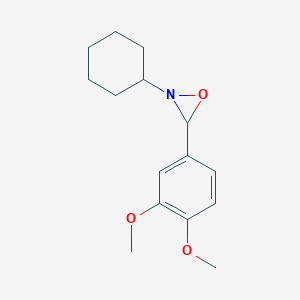
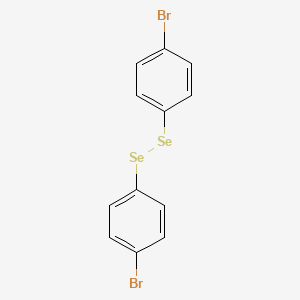
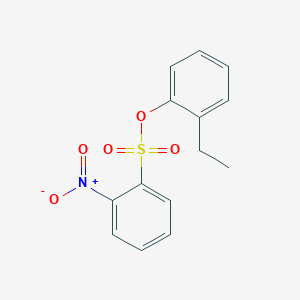
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
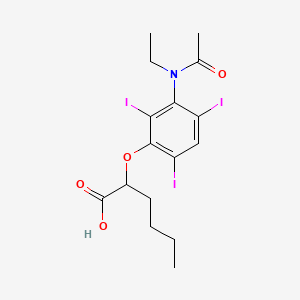

![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
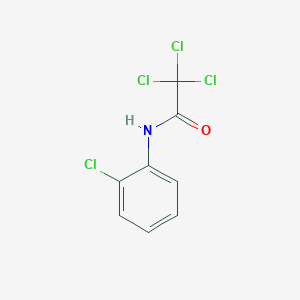
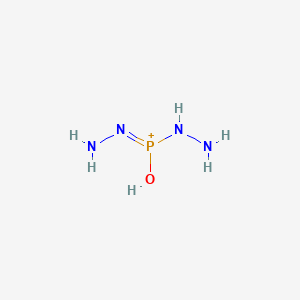
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
